Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is an organic compound with the molecular formula C10H12ClNO3S. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and functional groups such as a chloroacetyl group and a carboxylate ester. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins . More research is required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving similar thiophene derivatives
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been extensively studied. These properties are crucial in determining the bioavailability of the compound. Future research should focus on understanding how this compound is absorbed, distributed, metabolized, and excreted in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and performs its function
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting molecules .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is plausible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroacetyl derivative, which is then reacted with methylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents such as lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(chloroacetyl)amino]-4,5-dimethoxybenzoate
- Ethyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-[(chloroacetyl)amino]-4,5-dimethylbenzoate
Uniqueness
Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel heterocyclic molecules and in the study of their biological activities .
Biological Activity
Methyl 2-[(chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.
- Chemical Name : this compound
- CAS Number : 448199-06-2
- Molecular Formula : C₁₀H₁₂ClN₃O₃S
- Molecular Weight : 261.73 g/mol
- MDL Number : MFCD02342280
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound was tested against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) :
- Comparison of Antimicrobial Activity :
Pathogen | MIC (µM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
Cytotoxicity Studies
Cytotoxicity assays were performed using human cell lines to evaluate the safety profile of the compound. The results indicated that this compound had a relatively low toxicity profile.
-
Cell Lines Tested :
- Human epidermal keratinocytes (HaCat)
- Normal murine fibroblasts (BALB/c 3T3)
- Results :
The biological activity of this compound can be attributed to its ability to interact with bacterial enzymes and cellular structures.
- Molecular Docking Studies :
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of thiophene-based compounds, including this compound. These compounds were screened for antimicrobial activity against clinical strains of bacteria and fungi.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-5-6(2)16-9(12-7(13)4-11)8(5)10(14)15-3/h4H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNYHFFCYKXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
448199-06-2 | |
Record name | methyl 2-(2-chloroacetamido)-4,5-dimethylthiophene-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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